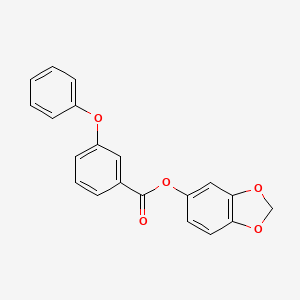![molecular formula C14H19ClN2O B7505007 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505007.png)
1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone, also known as CDM, is a diazepane-based compound that has shown potential in various scientific research applications. CDM is a type of benzodiazepine derivative that has a unique chemical structure, making it an interesting compound for researchers to study. In
Wirkmechanismus
1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone acts as a positive allosteric modulator of GABA-A receptors, which are ion channels in the brain that are involved in the regulation of neurotransmitter release. When 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone binds to GABA-A receptors, it increases the affinity of the receptor for GABA, leading to an increase in the inhibitory effects of GABA on the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone include sedation, anxiolysis, muscle relaxation, and anticonvulsant effects. These effects are mediated through the modulation of GABA-A receptors in the brain. 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone has also been shown to have potential as an antipsychotic and antidepressant agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone in lab experiments is its high potency and selectivity for GABA-A receptors. This makes it a useful tool compound for investigating the role of GABA-A receptors in the brain. However, one limitation of using 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone is its potential for abuse and dependence, which can complicate the interpretation of results in animal models.
Zukünftige Richtungen
There are several future directions for research on 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone. One area of interest is the development of novel benzodiazepine derivatives that have improved selectivity and potency for specific subtypes of GABA-A receptors. Another area of interest is the investigation of the potential therapeutic effects of 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone in the treatment of psychiatric disorders, such as anxiety and depression. Additionally, further research is needed to explore the long-term effects of 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone use on the brain and behavior.
Conclusion
In conclusion, 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone is a diazepane-based compound that has shown potential in various scientific research applications. Its unique chemical structure and mechanism of action make it an interesting compound for researchers to study. While there are advantages and limitations to using 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone in lab experiments, there are several future directions for research that hold promise for the development of novel benzodiazepine derivatives and the investigation of potential therapeutic effects in psychiatric disorders.
Synthesemethoden
The synthesis of 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone involves the reaction of 4-chlorobenzyl chloride with 1,4-diazepane, followed by the reaction of the resulting intermediate with ethyl acetoacetate. The final product is obtained through a series of purification steps. This synthesis method has been optimized to yield high purity and high yield of 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone.
Wissenschaftliche Forschungsanwendungen
1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone has been shown to have potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone has been used as a tool compound to investigate the role of GABA-A receptors in the brain. It has also been used in studies to investigate the effects of benzodiazepine derivatives on the central nervous system.
Eigenschaften
IUPAC Name |
1-[4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-12(18)17-8-2-7-16(9-10-17)11-13-3-5-14(15)6-4-13/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYCFCVDAFFXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B7504925.png)
![cyclobutyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504931.png)


![2-cyclopentyl-1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7504955.png)
![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B7504969.png)
![(2,5-dimethylfuran-3-yl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504972.png)



![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)


![N-[1-[(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-2,6-difluorobenzamide](/img/structure/B7505015.png)